1-(3-Phenylcyclobutyl)ethan-1-ol

Catalog No.
S12203842
CAS No.
M.F
C12H16O
M. Wt
176.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Phenylcyclobutyl)ethan-1-ol

Product Name

1-(3-Phenylcyclobutyl)ethan-1-ol

IUPAC Name

1-(3-phenylcyclobutyl)ethanol

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

InChI

InChI=1S/C12H16O/c1-9(13)11-7-12(8-11)10-5-3-2-4-6-10/h2-6,9,11-13H,7-8H2,1H3

InChI Key

BWMIWTAIAIIADO-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC(C1)C2=CC=CC=C2)O

1-(3-Phenylcyclobutyl)ethan-1-ol is an organic compound characterized by a cyclobutane ring substituted with a phenyl group and a hydroxyl group attached to an ethyl chain. Its molecular formula is C12H16OC_{12}H_{16}O, and it has a molecular weight of approximately 192.26 g/mol. The structure exhibits a unique arrangement that contributes to its chemical properties and potential biological activities.

Typical of alcohols and cycloalkanes:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, such as ketones or aldehydes.
  • Esterification: Reaction with carboxylic acids can yield esters, which are important in organic synthesis.
  • Substitution Reactions: The phenyl group can participate in electrophilic aromatic substitution, allowing for further functionalization.

1-(3-Phenylcyclobutyl)ethan-1-ol has been studied for its potential biological activities. Preliminary research suggests it may exhibit:

  • Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains.
  • Neuroprotective Effects: Some studies indicate that cyclobutane derivatives may influence neurochemical pathways, potentially offering protective effects in neurodegenerative diseases.

The synthesis of 1-(3-Phenylcyclobutyl)ethan-1-ol typically involves several steps:

  • Formation of the Cyclobutane Ring: This can be achieved through the reaction of suitable precursors, such as alkenes or alkynes, under specific conditions (e.g., high pressure).
  • Introduction of the Phenyl Group: This may involve nucleophilic substitution reactions where phenyl groups are introduced onto the cyclobutane framework.
  • Hydroxylation: The final step typically involves the reduction of a carbonyl intermediate or direct hydroxylation of the alkene precursor to yield the alcohol.

1-(3-Phenylcyclobutyl)ethan-1-ol has potential applications in various fields:

  • Pharmaceutical Chemistry: Its unique structure may serve as a lead compound for developing new drugs, particularly in treating microbial infections or neurological disorders.
  • Chemical Research: As a versatile intermediate, it can be used in organic synthesis to create more complex molecules.

Interaction studies using molecular docking simulations suggest that 1-(3-Phenylcyclobutyl)ethan-1-ol can effectively bind to specific protein targets. These interactions may involve hydrogen bonding and hydrophobic interactions, influencing enzyme activity and receptor binding. Such studies are crucial for understanding its mechanism of action and potential therapeutic effects.

Several compounds share structural similarities with 1-(3-Phenylcyclobutyl)ethan-1-ol. Here are notable examples:

Compound NameUnique Features
2-Chloro-N-(3-phenylcyclobutyl)acetamideContains a chloroacetamide group; potential antimicrobial activity
(2-Phenylcyclobutyl)methanamine;hydrochlorideAmino group present; different biological activity
3-(3-Methylphenyl)cyclobutanolMethyl substitution on the phenyl ring; altered lipophilicity

Uniqueness

The uniqueness of 1-(3-Phenylcyclobutyl)ethan-1-ol lies in its specific substitution pattern and the combination of both a cyclobutane ring and an alcohol functional group. This distinct structure imparts unique chemical properties and biological activities compared to similar compounds, making it valuable for further research in medicinal chemistry and organic synthesis.

1-(3-Phenylcyclobutyl)ethan-1-ol (IUPAC name: 1-(3-phenylcyclobutyl)ethanol) is characterized by a cyclobutane ring substituted at the 3-position with a phenyl group and at the 1-position with an ethanol moiety. Its molecular formula is C₁₂H₁₆O, yielding a molecular weight of 176.25 g/mol based on analogous cyclobutyl alcohols. The compound’s stereochemistry remains unspecified in available literature, though synthetic routes suggest potential for stereoisomerism depending on reaction conditions.

Key Structural Features:

  • Cyclobutane ring: A four-membered carbon ring with inherent angle strain, influencing reactivity and conformational flexibility.
  • Phenyl substitution: Introduces aromaticity and planar geometry at the 3-position, potentially enhancing intermolecular interactions.
  • Hydroxyl group: Positioned on the ethyl chain, enabling hydrogen bonding and derivatization opportunities.

The SMILES notation for this compound can be inferred as CC(C1CC(C1)c2ccccc2)O, reflecting the connectivity of the cyclobutyl, phenyl, and ethanol groups.

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

176.120115130 g/mol

Monoisotopic Mass

176.120115130 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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